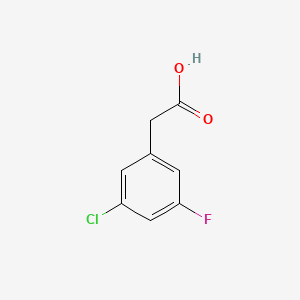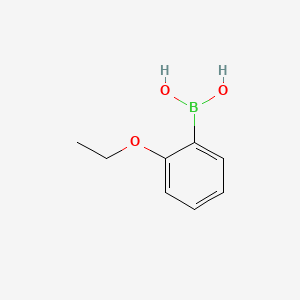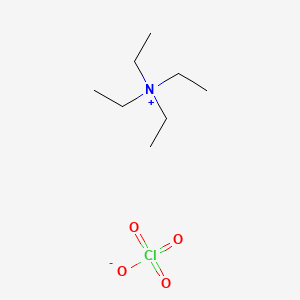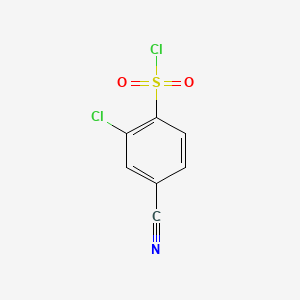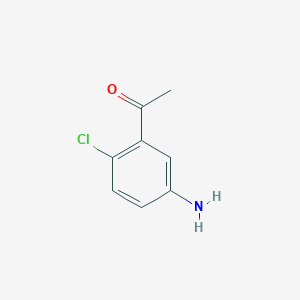
1-(5-Amino-2-chlorophenyl)ethanone
Übersicht
Beschreibung
“1-(5-Amino-2-chlorophenyl)ethanone” is a chemical compound with the molecular formula C8H8ClNO . It has a molecular weight of 169.61 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “1-(5-Amino-2-chlorophenyl)ethanone” is1S/C8H8ClNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“1-(5-Amino-2-chlorophenyl)ethanone” is a solid substance . It has a molecular weight of 169.61 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- A study focused on the Identification of Pyrolysis Products of new psychoactive substances highlighted the importance of understanding the chemical stability and potential degradation pathways of similar compounds when exposed to heat, indicating the complexity of their behavior under various conditions (Kelly B Texter et al., 2018).
Antimicrobial and Anti-inflammatory Applications
- Research on the Synthesis and Antimicrobial Activity of heterocyclic compounds, including derivatives of phenyl ethanone, revealed their potential as building blocks for pharmaceuticals, showcasing their utility in medicinal and drug research for combating microbial infections (Atul K. Wanjari, 2020).
Drug Development Intermediates
- A paper detailing the Facile Synthesis of Enantiomerically Pure Compounds described the synthesis of specific enantiomers starting from related phenyl ethanones, illustrating the compounds' significance in creating chirally pure pharmaceuticals, which is crucial for the development of safe and effective drugs (Shuo Zhang et al., 2014).
Molecular Docking and Simulation Studies
- Investigations into the Vibrational and Structural Observations of phenyl ethanone derivatives emphasized the importance of understanding the molecular structure for potential applications in drug design, including docking studies to predict interactions with biological targets (S. ShanaParveen et al., 2016).
Corrosion Inhibition
- A study on the Inhibition Performances of Thiazole and Thiadiazole Derivatives against corrosion of iron highlighted the use of phenyl ethanone derivatives in industrial applications, demonstrating their potential in protecting metals from corrosion, which is vital for extending the lifespan of metal structures and components (S. Kaya et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(5-amino-2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXIFGBYOCETDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363558 | |
| Record name | 1-(5-amino-2-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Amino-2-chlorophenyl)ethanone | |
CAS RN |
99914-14-4 | |
| Record name | 1-(5-amino-2-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

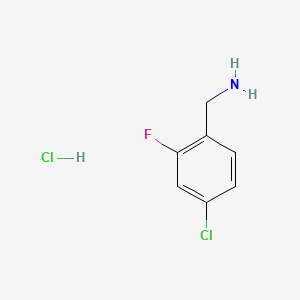
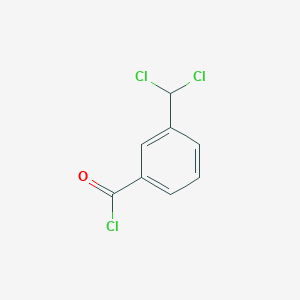
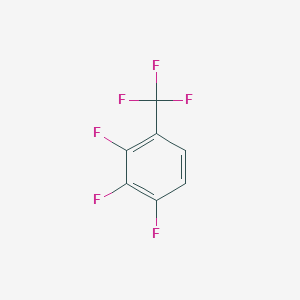
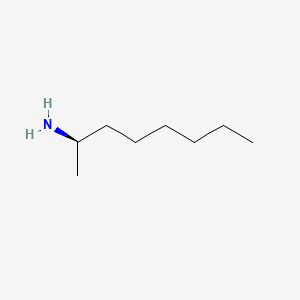
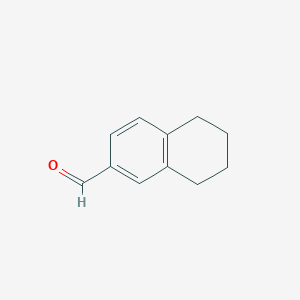
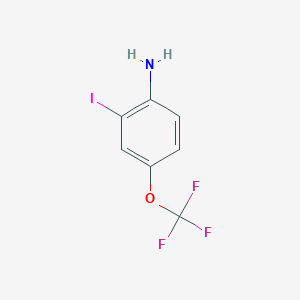
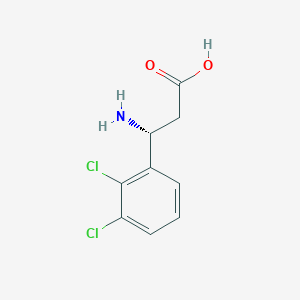
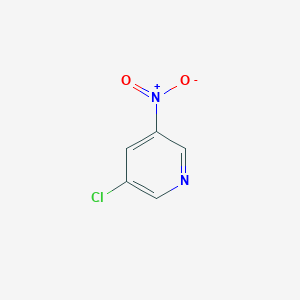
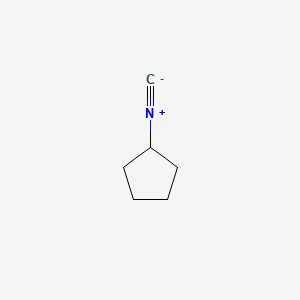
![[(1R)-1-aminopropyl]phosphonic acid](/img/structure/B1586124.png)
